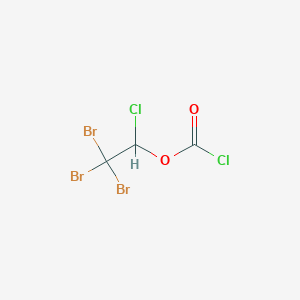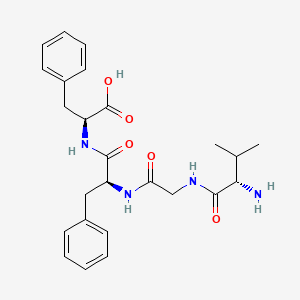
H-Val-Gly-Phe-Phe-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Val-Gly-Phe-Phe-OH is a tetrapeptide composed of the amino acids valine, glycine, phenylalanine, and phenylalanine. This compound is notable for its role in peptide self-assembly and its applications in nanomedicine. The presence of the phenylalanine residues contributes to its ability to form stable nanostructures through π-π stacking interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
H-Val-Gly-Phe-Phe-OH can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is commonly used. The synthesis proceeds as follows:
Coupling: The first amino acid (valine) is attached to the resin.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The next amino acid (glycine) is added using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated for phenylalanine and phenylalanine.
Industrial Production Methods
Industrial production of this compound can involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in genetically modified organisms, followed by purification .
Análisis De Reacciones Químicas
Types of Reactions
H-Val-Gly-Phe-Phe-OH can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: Reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or periodate can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of quinones from phenylalanine.
Reduction: Cleavage of disulfide bonds.
Substitution: Formation of amides or esters.
Aplicaciones Científicas De Investigación
H-Val-Gly-Phe-Phe-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide self-assembly and nanostructure formation.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for drug delivery systems and as a component of biomaterials for tissue engineering.
Industry: Utilized in the development of hydrogels and nanomaterials for various applications
Mecanismo De Acción
The mechanism of action of H-Val-Gly-Phe-Phe-OH involves its ability to self-assemble into nanostructures through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions facilitate the formation of stable nanostructures that can encapsulate and deliver therapeutic agents. The phenylalanine residues play a crucial role in the self-assembly process .
Comparación Con Compuestos Similares
Similar Compounds
H-Leu-Gly-Phe-Phe-OH: Similar structure but with leucine instead of valine.
H-Val-Gly-Phe-Leu-OH: Similar structure but with leucine instead of the second phenylalanine.
H-Phe-Phe-OH: A shorter peptide with only two phenylalanine residues.
Uniqueness
H-Val-Gly-Phe-Phe-OH is unique due to its specific sequence that promotes self-assembly into nanostructures. The presence of two phenylalanine residues enhances its ability to form stable π-π stacking interactions, making it particularly effective for applications in nanomedicine .
Propiedades
Número CAS |
121139-01-3 |
|---|---|
Fórmula molecular |
C25H32N4O5 |
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H32N4O5/c1-16(2)22(26)24(32)27-15-21(30)28-19(13-17-9-5-3-6-10-17)23(31)29-20(25(33)34)14-18-11-7-4-8-12-18/h3-12,16,19-20,22H,13-15,26H2,1-2H3,(H,27,32)(H,28,30)(H,29,31)(H,33,34)/t19-,20-,22-/m0/s1 |
Clave InChI |
YIECEDXLXIGTHX-ONTIZHBOSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,1'-[(1-iodoethylidene)bis(sulfonyl)]bis-](/img/structure/B14291604.png)
![8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B14291605.png)
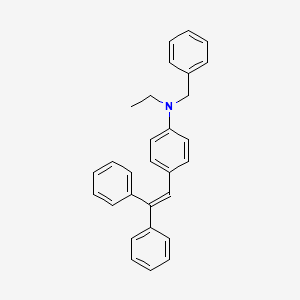


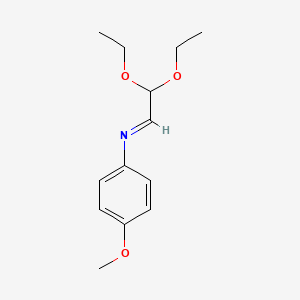
![S-[(2-Ethenylphenyl)methyl] ethanethioate](/img/structure/B14291640.png)
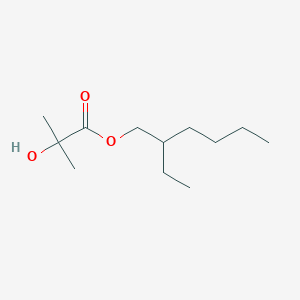
![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)
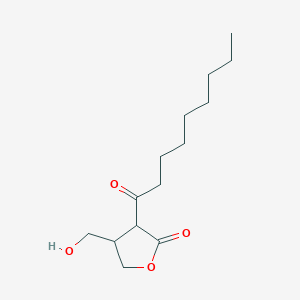
![tert-Butyl[(hex-3-en-1-yl)oxy]dimethylsilane](/img/structure/B14291671.png)
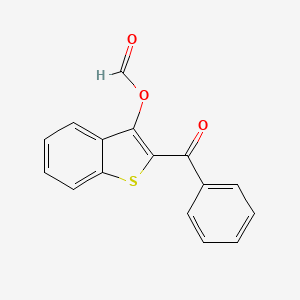
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)
